Ecgonine methyl-d3 ester is a stable isotope-labeled derivative of ecgonine, which is a significant metabolite of cocaine. This compound is particularly noteworthy in toxicology and forensic science due to its role in the metabolism of cocaine and its detection in biological samples. The compound's full chemical name is methyl (1S,3S,4R,5R)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-4-carboxylate. It is classified under reference materials for cocaine and related substances, specifically as a stable isotope-labeled reference material used in analytical chemistry.
The synthesis of ecgonine methyl-d3 ester can be achieved through several methods, primarily focusing on the derivatization of ecgonine or its precursors. The following are key methods involved in its synthesis:
Technical details regarding specific reaction conditions, such as temperature and time, are crucial for optimizing yield and purity but are often proprietary or vary by laboratory protocols.
Ecgonine methyl-d3 ester has a molecular formula of and a molecular weight of approximately 202.27 g/mol. Its structural representation can be described using the following data:
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@@H](O)C2)C(=O)OC
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i1D3
The structure features a bicyclic framework that is characteristic of many tropane alkaloids, with functional groups that include hydroxyl and ester moieties.
Ecgonine methyl-d3 ester participates in various chemical reactions typical of esters and alcohols:
These reactions are essential for understanding its behavior in biological systems and during analytical procedures.
The mechanism of action for ecgonine methyl-d3 ester largely revolves around its role as a metabolite of cocaine. When cocaine is metabolized in the body:
The presence of this compound in biological fluids serves as an indicator of cocaine use, making it valuable in toxicological analyses.
Ecgonine methyl-d3 ester exhibits several notable physical and chemical properties:
Relevant data includes its pKa value (approximately 9.57), indicating its behavior as a weak acid.
Ecgonine methyl-d3 ester is primarily utilized in scientific research and analytical chemistry:
Its role as a stable isotope-labeled compound enhances the accuracy and reliability of analytical results in various scientific contexts.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0